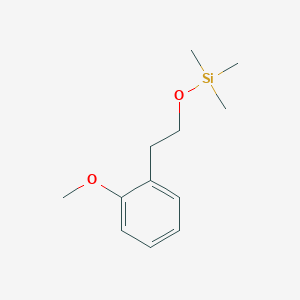

2-Methoxyphenylethyl trimethylsilyl ether

Description

Significance of Silyl (B83357) Ethers as Synthetic Intermediates and Protecting Groups in Organic Synthesis

Silyl ethers are a class of organic compounds characterized by a silicon atom covalently bonded to an alkoxy group. chemeo.com Their general structure is R¹R²R³Si-O-R⁴, where R¹, R², and R³ are alkyl or aryl groups, and R⁴ is the organic moiety derived from an alcohol. chemeo.com The paramount role of silyl ethers in organic synthesis is as protecting groups for alcohols. chemeo.comrsc.org This protective function is crucial in multi-step syntheses where a reactive hydroxyl group (-OH) needs to be temporarily masked to prevent it from interfering with reactions targeting other parts of a molecule. nih.govresearchgate.net

The utility of silyl ethers stems from their ideal characteristics as protecting groups: they are easily installed, stable under a wide array of reaction conditions (including basic, organometallic, and many oxidative and reductive environments), and can be selectively removed under mild conditions. chemeo.comnih.govresearchgate.net The stability and reactivity of the silyl ether are tunable by altering the substituents on the silicon atom. For instance, bulkier silyl groups like tert-butyldimethylsilyl (TBDMS) offer greater steric hindrance and are more stable than the smaller trimethylsilyl (B98337) (TMS) group. researchgate.net This differential stability allows for the selective deprotection of one silyl ether in the presence of another, a critical strategy in the synthesis of complex molecules. chemeo.com

Beyond their role as inert shields, silyl ethers can also act as synthetic intermediates. For example, they can be converted into other functional groups or used to direct the stereochemical outcome of a reaction. Silyl enol ethers, formed from ketones, are particularly valuable intermediates in carbon-carbon bond-forming reactions. chemeo.com

Historical Development and Evolution of Trimethylsilyl Ether Methodologies

The application of silyl ethers as protecting groups for hydroxyl groups began to gain significant traction in the mid-20th century, with foundational work being published as early as 1958. researchgate.net The introduction of silyl ethers in the 1960s and 1970s marked a significant milestone in the evolution of protecting group chemistry, offering a more versatile and selectively cleavable alternative to traditional protecting groups like acetals and esters. nih.gov

Early methods for the formation of trimethylsilyl ethers often involved the reaction of an alcohol with trimethylchlorosilane (TMSCl) in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the hydrochloric acid byproduct. researchgate.net Over the years, a plethora of more efficient and milder silylating agents and protocols have been developed. The use of silyl triflates, for instance, allows for the silylation of sterically hindered alcohols that are unreactive towards silyl chlorides. chemeo.com

A significant advancement in silylation methodology was the introduction of reagents like N,O-bis(trimethylsilyl)acetamide (BSA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). These reagents are highly effective and produce neutral, volatile byproducts, simplifying purification. nist.gov The development of catalytic methods for silylation represents a more recent frontier, aiming to improve efficiency and reduce waste. chemeo.com The deprotection of silyl ethers has also seen considerable evolution. While acidic conditions were initially common for cleaving less stable silyl ethers, the discovery that fluoride (B91410) ions have a remarkably high affinity for silicon led to the widespread use of reagents like tetrabutylammonium (B224687) fluoride (TBAF) for the smooth and selective removal of silyl groups, even very stable ones, without affecting other functional groups. nih.govnist.gov

Research Landscape of Alkyl Trimethylsilyl Ethers, including 2-Methoxyphenylethyl Trimethylsilyl Ether

The research landscape of alkyl trimethylsilyl ethers is vast, reflecting their widespread use in organic synthesis. Much of the research has focused on the development of new silylating agents, optimizing conditions for protection and deprotection, and their application in the total synthesis of complex natural products. nih.gov A significant area of investigation involves the use of silyl ethers in analytical chemistry, particularly in gas chromatography (GC) and mass spectrometry (MS). Derivatization of compounds containing hydroxyl groups to their corresponding trimethylsilyl ethers increases their volatility and often leads to more informative fragmentation patterns in mass spectrometry, aiding in their identification and quantification. nist.gov

2-Methoxyphenylethyl trimethylsilyl ether is the trimethylsilyl ether derivative of 2-(2-methoxyphenyl)ethanol (B1362657). This specific compound is primarily encountered in the context of analytical derivatization for GC-MS analysis. The precursor alcohol, 2-(2-methoxyphenyl)ethanol, is a known compound, and its synthesis has been described in the chemical literature.

The synthesis of 2-Methoxyphenylethyl trimethylsilyl ether would typically proceed via the reaction of 2-(2-methoxyphenyl)ethanol with a suitable trimethylsilylating agent, such as trimethylchlorosilane in the presence of a base, or with a more reactive reagent like BSA or MSTFA.

While specific, in-depth research focusing solely on 2-Methoxyphenylethyl trimethylsilyl ether is not abundant in the mainstream literature, its properties can be inferred from the extensive body of knowledge on analogous alkyl and aryl trimethylsilyl ethers. Its primary utility lies in the temporary protection of the hydroxyl group of 2-(2-methoxyphenyl)ethanol or for its characterization.

Below are data tables detailing the properties of the parent alcohol and the expected analytical characteristics of its trimethylsilyl ether derivative, based on data for closely related compounds.

Table 1: Properties of 2-(2-methoxyphenyl)ethanol

| Property | Value |

| IUPAC Name | 2-(2-methoxyphenyl)ethanol |

| Molecular Formula | C₉H₁₂O₂ |

| Molecular Weight | 152.19 g/mol |

| Appearance | Not specified |

| CAS Number | 7041-31-8 |

Table 2: Predicted Analytical Data for 2-Methoxyphenylethyl trimethylsilyl ether

| Analytical Technique | Predicted Data |

| Molecular Formula | C₁₂H₂₀O₂Si |

| Molecular Weight | 224.37 g/mol |

| Mass Spectrometry (EI) | Expected to show a molecular ion peak (M⁺) at m/z 224. Key fragment ions would likely include [M-15]⁺ (loss of a methyl group) at m/z 209, and a base peak at m/z 73, corresponding to the trimethylsilyl cation [(CH₃)₃Si]⁺. |

| ¹H NMR (CDCl₃) | Expected signals would include a singlet for the nine protons of the trimethylsilyl group at ~0.1 ppm, a singlet for the three methoxy (B1213986) protons at ~3.8 ppm, two triplets for the ethyl chain protons, and multiplets for the aromatic protons. |

| ¹³C NMR (CDCl₃) | Expected signals would include a peak for the trimethylsilyl carbons near 0 ppm, a methoxy carbon peak around 55 ppm, peaks for the ethyl carbons, and several peaks in the aromatic region (110-160 ppm). |

The study of specific trimethylsilyl ethers like 2-Methoxyphenylethyl trimethylsilyl ether, while not always a primary research focus, is integral to the broader application of silyl ether chemistry in both synthesis and analysis.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methoxyphenyl)ethoxy-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O2Si/c1-13-12-8-6-5-7-11(12)9-10-14-15(2,3)4/h5-8H,9-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVCCJAGBETTYBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCO[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00339029 | |

| Record name | 2-Methoxyphenylethyl trimethylsilyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00339029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130436-69-0 | |

| Record name | 2-Methoxyphenylethyl trimethylsilyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00339029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Applications in Complex Molecule Synthesis and Materials Science

Stereoselective Synthesis Involving Trimethylsilyl (B98337) Ethers

Construction of Chiral Silicon Centers (Si-Stereogenic Silyl (B83357) Ethers)

The synthesis of molecules with a stereogenic silicon atom, known as Si-stereogenic or Si-chiral compounds, represents a significant challenge in synthetic chemistry. acs.org Unlike their ubiquitous carbon-based counterparts, methods for the asymmetric synthesis of chiral organosilanes are less developed, yet these compounds are of increasing importance in materials science, polymer synthesis, and medicinal chemistry. acs.orgnih.gov Silyl ethers serve as crucial intermediates and products in the catalytic construction of these Si-stereogenic centers. nih.gov

A breakthrough in this area is the organocatalytic asymmetric synthesis of tertiary silyl ethers that possess "central chirality" on the silicon atom. acs.orgnih.gov One prominent strategy involves a desymmetrizing carbon-carbon bond formation reaction. nih.gov In this approach, symmetrical bis(methallyl)silanes react with phenols in the presence of newly developed chiral imidodiphosphorimidate (IDPi) catalysts. acs.orgnih.gov This reaction proceeds through an intramolecular cation-π cyclization, creating an enantioenriched silyl ether with a new C-C bond. nih.gov The process is highly atom-economic and yields a variety of structurally distinct, enantiopure silyl ethers with good chemo- and enantioselectivity. acs.orgnih.gov

Researchers have demonstrated the efficacy of this method with a range of substrates. For instance, the reaction of bis(methallyl)silane with 2,6-dimethyl-phenol using an IDPi catalyst yielded the corresponding Si-stereogenic silyl ether in high yield and enantiomeric ratio. nih.gov

Table 1: Organocatalytic Asymmetric Synthesis of Si-Stereogenic Silyl Ether 4a

| Entry | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Ratio (e.r.) |

|---|---|---|---|---|

| 1 | Dichloromethane | -10 | 73 | 64:36 |

| 2 | Toluene | -10 | 86 | 86:14 |

| 3 | Ethyl Acetate (B1210297) | -10 | 75 | 80:20 |

| 4 | MTBE | -10 | 81 | 82:18 |

| 5 | Toluene | -20 | 91 | 85:15 |

Data sourced from a study on the desymmetrizing reaction of bis(methallyl)silane 1a and 2,6-dimethyl-phenol 2a catalyzed by IDPi catalyst 3a. nih.gov

Another powerful method is the dynamic kinetic silyletherification of racemic chlorosilanes. nih.gov This enantioconvergent approach uses a Lewis base catalyst, such as 4-aminopyridine, to react racemic chlorosilanes with a chiral alcohol like (S)-lactate. nih.gov This process allows for the preparation of a range of silyl ethers with high diastereoselectivity on a large scale, providing practical access to diverse enantioenriched organosilane compounds. nih.gov The configurational instability of related pentacoordinate silyl species can have a beneficial effect on the diastereo- and enantioselectivity of catalytic reactions. rsc.org

Enantioselective Catalytic Transformations

Silyl ethers, particularly silyl enol ethers, are fundamental intermediates in some of the most powerful C-C bond-forming reactions in organic synthesis, including enantioselective catalytic transformations. unipd.it The Mukaiyama aldol (B89426) reaction, which utilizes storable and easy-to-handle silyl enol ethers, is a cornerstone of synthetic organic chemistry. unipd.it The development of catalytic and enantioselective versions of this reaction has been a major focus of research. unipd.it

Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) is a key reagent and catalyst in many of these transformations. guidechem.com It facilitates the conversion of ketones and aldehydes into silyl enol ethers, which can then participate in stereoselective reactions. guidechem.com For example, TMSOTf is used as a catalyst in the Koenigs-Knorr glycosylation reaction, enhancing efficiency and yield under mild, nearly neutral pH conditions. guidechem.com It also promotes the Friedel-Crafts addition reaction between indoles and aldehydes to form 3-(1-silyloxyalkyl)indoles. guidechem.com

In the context of enantioselective catalysis, highly Lewis acidic silylium-ion-based organocatalysts can be generated in situ from the reaction of "super-acidic" Brønsted acid precatalysts (like IDPis) with achiral silylating species. unipd.it These active species display unique catalytic properties for a wide range of chemical transformations, including the activation of aldehydes towards nucleophilic attack by silyl enol ethers in a highly enantioselective manner. unipd.it

Furthermore, the enantioselective silylation of alcohols to form chiral silyl ethers is itself a valuable transformation. nih.gov While these reactions have historically required high catalyst loadings and long reaction times, recent strategies have improved their efficiency. nih.gov One such strategy involves the counterintuitive use of an achiral co-catalyst that is structurally similar to the primary chiral Lewis basic catalyst. nih.gov This approach can accelerate the reaction, allowing it to be performed at lower temperatures, which in turn can improve enantioselectivity. nih.gov

Development of Silyl Ether-Containing Polymeric and Hybrid Materials

The Si-O-C linkage characteristic of silyl ethers is not only a tool for organic synthesis but also a valuable functional group for creating advanced materials. mdpi.comnsf.gov The hydrolytic lability of the silyl ether bond, which makes it useful as a protecting group, is exploited in materials science to design degradable polymers and responsive materials. mdpi.comnsf.govwilddata.cn This has led to the development of poly(silyl ether)s (PSEs) and hybrid materials with applications in coatings, biomedical devices, and sustainable plastics. mdpi.comnsf.govwilddata.cn

Synthesis of Degradable Poly(silyl ether)s

Poly(silyl ether)s (PSEs) are a class of silicon-based polymers characterized by the Si-O-C bond in their backbone. mdpi.comwilddata.cn This linkage makes them susceptible to hydrolysis under acidic or basic conditions, rendering the polymers degradable. mdpi.comwilddata.cn This property is highly desirable for creating environmentally friendly materials and for biomedical applications where transient device function is required. nsf.govresearchgate.net

Several synthetic routes to PSEs have been developed.

Condensation Polymerization : A common method involves the reaction of dichlorosilanes with diols. mdpi.com This approach, however, produces corrosive HCl as a byproduct, which must be neutralized and separated. mdpi.com

Dehydrogenative Cross-Coupling : A more effective and environmentally friendly synthesis is the dehydrogenative cross-coupling of hydrosilanes with diols, catalyzed by transition metals like manganese. mdpi.com This method produces only hydrogen gas (H₂) as a byproduct. wilddata.cn It has been used to synthesize PSEs from bio-based diols, such as those derived from isosorbide, with molecular weights (Mn) up to 17 kDa. mdpi.com

Cationic Terpolymerization : In a more complex approach, 1,3-dioxa-2-silacycloalkanes can be terpolymerized with vinyl ethers and aldehydes using a catalyst like B(C₆F₅)₃. acs.org This sequence-controlled method requires all three components for efficient polymerization and yields degradable terpolymers with Mn values up to 29 x 10³. acs.org

Table 2: Comparison of Synthetic Methods for Degradable Poly(silyl ether)s (PSEs)

| Polymerization Method | Monomers | Catalyst/Conditions | Byproduct | Key Features |

|---|---|---|---|---|

| Condensation Polymerization | Dichlorosilanes + Diols | Base to neutralize HCl | HCl, Salt | Conventional method; corrosive byproduct. mdpi.com |

| Dehydrogenative Cross-Coupling | Hydrosilanes + Diols | Manganese or Platinum complexes | H₂ | Environmentally friendly; suitable for bio-based monomers. mdpi.comresearchgate.net |

| Cationic Terpolymerization | 1,3-Dioxa-2-silacycloalkanes + Vinyl Ethers + Aldehydes | B(C₆F₅)₃ | None | Produces sequence-controlled terpolymers. acs.org |

The properties of PSEs can be tuned by altering the structure of the silane (B1218182) and diol monomers, allowing for a wide range of glass transition temperatures and thermal stabilities. mdpi.comresearchgate.net

Applications in Coatings and Responsive Materials

The inherent properties of poly(silyl ether)s—thermal stability, hydrolytic degradability, and synthetic flexibility—make them promising for high-performance applications. mdpi.comwilddata.cn They are particularly suited for use as degradable and sustainable materials. mdpi.com

In the field of coatings, silicon-based polymers are valued for their thermal stability. wilddata.cn PSEs offer the additional advantage of controlled degradation. Silyl-containing polyurethane (silyl-PU) networks have been developed that exhibit high thermal stability (up to 301.7 °C), strength, and flexibility. acs.org These materials can be used as high-performance coatings that are also selectively degradable. acs.org For example, a pigmented silyl-PU coating can be completely removed from a surface by a fluoride (B91410) ion solution at room temperature within minutes, whereas a traditional aerospace-grade PU coating remains unaffected. acs.org This feature is highly advantageous for applications requiring temporary protection or enhanced end-of-life disposability. acs.org

The hydrolytic sensitivity of the silyl ether bond is the basis for creating responsive materials. nsf.gov Crosslinked polymer networks containing silyl ether groups have been synthesized for use as degradable implants and drug delivery systems. nsf.gov The degradation of the network, triggered by moisture, leads to the controlled release of an encapsulated agent. nsf.gov The rate of degradation and release can be fine-tuned by changing the chemical group attached to the silicon atom in the silyl ether monomers. nsf.gov By incorporating units that respond to other stimuli like light or temperature, the scope of these materials can be broadened further. mdpi.com

Mechanistic Investigations and Computational Studies of Trimethylsilyl Ethers

Elucidation of Silylation Reaction Mechanisms

The silylation of an alcohol like 2-methoxyphenylethanol to form its corresponding trimethylsilyl (B98337) ether is a fundamental reaction in organic synthesis. researchgate.net The mechanism is generally understood as a nucleophilic substitution at the silicon atom. unishivaji.ac.inwikipedia.org The alcohol's oxygen atom acts as the nucleophile, attacking the electrophilic silicon center of a silylating agent, such as trimethylsilyl chloride. A base is typically employed to deprotonate the alcohol, increasing its nucleophilicity, and to neutralize the acid byproduct. wikipedia.org

A central feature of the silylation reaction mechanism is the involvement of hypervalent silicon intermediates. princeton.edu Unlike carbon, silicon can expand its coordination sphere to accommodate more than four ligands, a consequence of its accessible d-orbitals. unishivaji.ac.in During the nucleophilic attack by the alcohol on the silicon atom of the silylating agent (e.g., a trialkylsilyl halide), the reaction proceeds through a pentacoordinated, trigonal bipyramidal transition state or intermediate. chem-station.comu-tokyo.ac.jp This structure is a key characteristic of the SN2-Si (bimolecular nucleophilic substitution at silicon) mechanism. unishivaji.ac.in The formation of these hypervalent species is crucial for both the forward reaction (silylation) and the reverse reaction (desilylation). chem-station.com The stability and geometry of these intermediates dictate the reaction's progress and stereochemical outcome.

In many base-catalyzed silylations, the formation of the reactive silylated intermediate is the rate-limiting step. youtube.com For instance, in studies of alcohol silylation catalyzed by isothioureas, reaction progress kinetic analysis revealed that the order of the silyl (B83357) chloride was higher than one, suggesting a multi-step mechanism where a second equivalent of the silylating agent is involved in forming the active intermediate leading to the rate-determining step. rsc.org The rate law, which mathematically describes the reaction rate's dependence on reactant concentrations, is determined by the species involved in the RDS. youtube.com For example, a reaction's rate law might be expressed as Rate = k[Alcohol][Silylating Agent][Catalyst], indicating that all three components participate in the slowest step.

Table 1: Factors Influencing Silylation Reaction Rates This table is interactive. You can sort and filter the data.

| Factor | Description | Impact on Rate |

|---|---|---|

| Steric Hindrance | Bulkiness of groups on the alcohol and silicon atom. | Increased hindrance generally decreases the reaction rate. Primary alcohols react faster than secondary, which are faster than tertiary. echemi.com |

| Silylating Agent | The leaving group and substituents on the silicon atom. | Reactivity generally follows the order: R₃SiI > R₃SiOTf > R₃SiBr > R₃SiCl. colostate.edu |

| Catalyst/Base | The type of base or nucleophilic catalyst used. | Stronger, less-hindered bases or more active catalysts (e.g., imidazole (B134444), DMAP) accelerate the reaction. nih.gov |

| Solvent | Polarity and coordinating ability of the solvent. | Polar aprotic solvents like acetonitrile (B52724) or DMF are often effective. organic-chemistry.org |

Catalytic Cycle Analysis in Metal- and Organocatalyzed Processes

Both metal complexes and small organic molecules can effectively catalyze the silylation of alcohols. Analyzing their catalytic cycles provides insight into how the catalyst facilitates the reaction and regenerates itself.

Metal-Catalyzed Processes: Transition metals like rhodium, copper, and platinum are used to catalyze silylation. organic-chemistry.org In a rhodium-catalyzed system using a vinylsilane as the silyl source, a key intermediate is a chlorosilane, which is generated in situ from the vinylsilane and HCl. The HCl is regenerated within the catalytic cycle. organic-chemistry.org The alcohol then reacts with this activated silyl intermediate to form the silyl ether.

Organocatalyzed Processes: Organocatalysis offers a metal-free alternative for silylation. nih.govyoutube.com Chiral isothioureas, for example, have been studied as nucleophilic catalysts. rsc.org The catalytic cycle typically begins with the nucleophilic catalyst attacking the silyl chloride to form a highly reactive silylated isothiouronium salt. This salt is a potent silylating agent. The alcohol then attacks this activated intermediate, transferring the silyl group to the alcohol's oxygen. A stoichiometric base, such as a tertiary amine, then deprotonates the resulting protonated catalyst to regenerate it for the next cycle. Kinetic studies have shown that these cycles can be complex, sometimes involving multiple catalyst and substrate molecules in the rate-determining step. rsc.org

Mechanistic Pathways of Silyl Ether Cleavage

The cleavage of the silicon-oxygen bond in a silyl ether like 2-Methoxyphenylethyl trimethylsilyl ether is a critical reaction, often used for deprotection in multi-step syntheses. The mechanism of cleavage depends heavily on the reagents used, with acidic and fluoride-based conditions being the most common. chem-station.compsu.edu

Under acidic conditions, the reaction is essentially the reverse of silylation. The ether oxygen is first protonated by the acid, making it a better leaving group. masterorganicchemistry.comyoutube.comstackexchange.com A nucleophile (such as a halide ion or water) then attacks either the silicon atom (in an SN2-Si type mechanism) or the adjacent carbon atom (in an SN1 or SN2 mechanism). wikipedia.orglongdom.org The pathway is dictated by factors like steric hindrance and the stability of potential carbocation intermediates. stackexchange.comstackexchange.com For primary silyl ethers, an SN2 pathway is typically favored. masterorganicchemistry.com

Fluoride-ion-mediated cleavage is particularly effective due to the exceptionally high strength of the silicon-fluorine bond (Si-F), which provides a strong thermodynamic driving force for the reaction. chem-station.com The mechanism involves the fluoride (B91410) ion attacking the silicon atom to form a hypervalent pentacoordinated silicate (B1173343) intermediate. echemi.comstackexchange.com This intermediate then collapses, breaking the Si-O bond and liberating the alcohol.

Theoretical and Computational Chemistry Applications

Computational chemistry provides powerful tools to investigate reaction mechanisms at a molecular level, offering insights that are often difficult to obtain through experiments alone. youtube.comwiley-vch.de

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. mdpi.com It is widely applied to study the mechanisms of silylation and silyl ether cleavage. researchgate.netaip.org DFT calculations can map out the entire reaction pathway, identifying the structures and energies of reactants, intermediates, transition states, and products. researchgate.net

For silylation, DFT studies have been used to compare competing mechanisms, such as Lewis base versus general base catalysis in amine-promoted reactions. nih.gov Calculations can predict activation energies (the energy barrier that must be overcome for a reaction to occur), which helps to determine the most likely reaction pathway. researchgate.net For example, DFT calculations on the hydrolysis of a silyl ester, a related reaction, identified the lowest activation energy path, revealing the most probable point of bond cleavage. aip.org

Similarly, DFT has been used to elucidate the mechanism of silyl ether cleavage. Recent calculations on the reductive cleavage of aryl silyl ethers showed how the presence of the siloxy group alters the electronic structure of the molecule to favor a specific cleavage pathway over others. acs.org These computational models provide a quantitative understanding of reaction barriers and the stability of intermediates, corroborating and explaining experimental observations.

Table 2: Representative Calculated Activation Energies for Silyl Ether Reactions This table is interactive. You can sort and filter the data.

| Reaction Type | System Studied | Method | Calculated Activation Energy (Eₐ) | Reference |

|---|---|---|---|---|

| Silyl Ester Hydrolysis | Silyl ester complex with water | DFT | 74 kJ/mol | aip.org |

| Base-Catalyzed β-O-4 Ether Cleavage | Lignin model with KOH | DFT (M06/6-31G*) | 6.1 kcal/mol (~25.5 kJ/mol) | nih.gov |

| C-H Insertion | Trimethylsilylsilylene | MP2/DFT | 53 kJ/mol | researchgate.net |

| C-O Bond Cleavage | Dimethyl ether with Ni⁺ | DFT (PBE0) | ~15 kcal/mol (~63 kJ/mol) | nih.gov |

Conformational Analysis and Molecular Dynamics Simulations

The conformational landscape of flexible molecules like 2-methoxyphenylethyl trimethylsilyl ether is crucial for understanding their reactivity and interactions. While specific conformational analysis and molecular dynamics (MD) simulations for 2-methoxyphenylethyl trimethylsilyl ether are not extensively documented in publicly available literature, insights can be drawn from studies on structurally related compounds.

Molecular dynamics simulations offer a powerful tool to explore the dynamic nature of molecular conformations in different environments. For instance, mixed-solvent MD simulations have been used to identify ligandable hotspots on protein surfaces by observing the interactions of various small probe molecules. nih.gov While not directly applied to 2-methoxyphenylethyl trimethylsilyl ether, this methodology could, in principle, be used to understand its interaction potential in a biological context by simulating its behavior in the presence of different solvent molecules. The conformational flexibility of the ethyl ether chain and the rotation around the aryl-oxygen and oxygen-silicon bonds would be critical aspects to model in such simulations.

Computational studies on other trimethylsilyl ethers have shown that the conformational preferences can be subtle and influenced by factors such as temperature. mdpi.com Nuclear Magnetic Resonance (NMR) studies, in conjunction with computational modeling, have been employed to characterize the conformational preferences of silyl ethers in solution. mdpi.com For some trimethylsilyl derivatives, a near 1:1 ratio of conformers has been observed, indicating small thermodynamic differences between them. mdpi.com

Prediction of Reactivity and Selectivity

The reactivity and selectivity of 2-methoxyphenylethyl trimethylsilyl ether in chemical reactions can be predicted by examining the known chemical behavior of its constituent functional groups: the trimethylsilyl ether and the methoxyphenyl group. Computational studies, alongside experimental observations on related molecules, provide a framework for these predictions.

Reactivity of the Trimethylsilyl Ether Group:

The trimethylsilyl (TMS) ether is primarily known as a protecting group for alcohols due to its ease of formation and cleavage. harvard.edu Its reactivity is dominated by the susceptibility of the silicon-oxygen bond to cleavage under various conditions.

Hydrolysis: TMS ethers are known to be sensitive to hydrolysis, reverting to the corresponding alcohol. While this can occur spontaneously in aqueous solutions, the rate can be influenced by factors such as pH and the steric environment. d-nb.info

Fluoride-Mediated Cleavage: A hallmark of silyl ether chemistry is the highly selective cleavage of the Si-O bond by fluoride ions, owing to the high strength of the silicon-fluoride bond. harvard.edu Reagents like tetrabutylammonium (B224687) fluoride (TBAF) are commonly used for this deprotection. harvard.edu

Lewis Acid Catalysis: Lewis acids can also promote the cleavage of silyl ethers. For example, iron(III) chloride has been shown to catalyze the conversion of triethylsilyl (TES) or tert-butyldimethylsilyl (TBS) ethers to benzyl (B1604629) ethers in the presence of benzaldehyde (B42025) and a reducing agent. gelest.com

Nucleophilic Substitution: The TMS ether group can be directly converted to other functional groups. For instance, it can be transformed into alkyl azides or thiocyanates under specific reaction conditions. gelest.com

The reactivity of the TMS ether in 2-methoxyphenylethyl trimethylsilyl ether is expected to follow these general principles. The electronic nature of the methoxyphenyl group is unlikely to dramatically alter these fundamental reaction pathways, although it may have a subtle influence on reaction rates.

Reactivity of the Aryl Group and C-H Functionalization:

The methoxy-substituted phenyl ring is generally activated towards electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. However, modern synthetic methods have enabled the functionalization of typically inert C-H bonds.

Palladium-Catalyzed Arylation: While the primary reactivity of silyl enol ethers involves the enolate moiety, the aryl group of related phenylethyl derivatives can undergo C-H functionalization. For example, palladium-catalyzed meta-C-H arylation of phenylethyl alcohol derivatives has been achieved using a removable directing group. nih.gov This suggests that, with appropriate catalytic systems, direct functionalization of the phenyl ring in 2-methoxyphenylethyl trimethylsilyl ether could be possible.

Reductive Cleavage: Recent studies have shown that aryl silyl ethers can undergo reductive cleavage to generate aryllithium species. nih.gov The selectivity of C-O bond cleavage can be influenced by the nature of the silyl group. While trimethylsilyl ethers showed lower yields in some cases due to intermolecular silyl group transfer, this pathway represents a potential mode of reactivity for generating a nucleophilic aryl species from 2-methoxyphenylethyl trimethylsilyl ether. nih.gov

Selectivity:

Predicting the selectivity of reactions involving 2-methoxyphenylethyl trimethylsilyl ether requires considering the interplay of its functional groups.

Chemoselectivity: In reactions with reagents that can react with both the TMS ether and the aromatic ring, the reaction conditions will be critical in determining the outcome. For example, in the presence of a strong electrophile, reaction at the electron-rich aromatic ring might compete with reactions at the ether oxygen.

Regioselectivity: For reactions involving the aromatic ring, the methoxy (B1213986) group will be the primary directing group for electrophilic substitution. In C-H activation reactions, the regioselectivity would be dictated by the specific catalyst and directing group strategy employed.

Advanced Analytical Techniques in Silyl Ether Research

Spectroscopic Methodologies for Mechanistic Studies and Structure-Reactivity Correlations

Spectroscopy provides a fundamental understanding of the molecular framework and electronic environment of silyl (B83357) ethers. Each technique offers unique insights into the compound's structure and behavior.

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of silyl ethers in solution.

¹H NMR: Proton NMR provides detailed information about the hydrogen atoms in the molecule. For 2-Methoxyphenylethyl trimethylsilyl (B98337) ether, the spectrum would exhibit characteristic signals for the aromatic protons, the methoxy (B1213986) group, the ethyl bridge, and the trimethylsilyl (TMS) group. The TMS protons typically appear as a sharp singlet far upfield, a hallmark of the silyl ether's presence. nih.govresearchgate.net The integration of these signals can be used to determine product yields when an internal standard is employed. rsc.org

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| (CH₃)₃Si- | ~0.1 | Singlet |

| -CH₂-Si | ~2.8 | Triplet |

| -CH₂-Ar | ~3.8 | Triplet |

| CH₃O- | ~3.9 | Singlet |

| Aromatic H | ~6.8 - 7.3 | Multiplet |

¹³C NMR: Carbon-13 NMR complements ¹H NMR by providing data on the carbon skeleton. docbrown.info Each non-equivalent carbon atom in 2-Methoxyphenylethyl trimethylsilyl ether produces a distinct signal, confirming the molecular structure. The chemical shifts are influenced by the electronegativity of adjacent atoms, with carbons bonded to oxygen appearing further downfield. researchgate.net The carbon atoms of the trimethylsilyl group have a characteristic upfield resonance. umich.edu

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

| (CH₃)₃Si- | ~ -0.5 |

| -CH₂-Si | ~27 |

| -CH₂-Ar | ~40 |

| CH₃O- | ~55 |

| Aromatic C | ~110 - 130 |

| Aromatic C-O | ~158 |

²⁹Si NMR: As the key heteroatom in silyl ethers, silicon can be directly observed using ²⁹Si NMR spectroscopy. This technique is highly effective for confirming the formation of the Si-O bond and studying the electronic environment around the silicon atom. huji.ac.il The chemical shift range for silicon is broad, making it sensitive to subtle structural changes. pascal-man.com For trimethylsilyl ethers, the ²⁹Si resonance typically appears in a predictable region relative to the tetramethylsilane (B1202638) (TMS) standard. researchgate.net A significant challenge in acquiring ²⁹Si NMR spectra is the potential for a broad background signal originating from the quartz in the NMR tube and probe, which can sometimes be mitigated by specific experimental techniques. huji.ac.il

| Silicon Environment | Typical Chemical Shift Range (δ, ppm) |

| R-O-Si(CH₃)₃ | +15 to +30 |

IR spectroscopy is a rapid and effective method for identifying functional groups. In the context of 2-Methoxyphenylethyl trimethylsilyl ether, its primary use is to confirm the formation of the silyl ether linkage and the absence of the starting alcohol's hydroxyl (-OH) group. The spectrum is characterized by several key absorption bands.

| Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Intensity |

| C-H (Aromatic) Stretch | 3000 - 3100 | Medium |

| C-H (Aliphatic) Stretch | 2850 - 2960 | Strong |

| C=C (Aromatic) Stretch | 1500 - 1600 | Medium |

| Si-CH₃ Deformation | 1250 | Strong |

| C-O (Aromatic Ether) Stretch | ~1245 | Strong |

| C-O-Si Stretch | 1070 - 1100 | Very Strong |

| Si-O Stretch | 840 - 920 | Strong |

The disappearance of the broad O-H stretching band (typically around 3200-3600 cm⁻¹) from the starting alcohol and the appearance of a very strong Si-O-C stretching band are definitive indicators of a successful silylation reaction. docbrown.infodocbrown.info

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and fragmentation pattern of a compound. For silyl ethers, it is often coupled with Gas Chromatography (GC-MS). nih.gov The electron impact (EI) mass spectrum of 2-Methoxyphenylethyl trimethylsilyl ether would show a molecular ion peak (M⁺) corresponding to its molecular weight.

The fragmentation pattern is particularly diagnostic for trimethylsilyl ethers. nih.gov Key fragments include:

[M-15]⁺: A prominent peak resulting from the loss of a methyl radical (•CH₃) from the trimethylsilyl group.

m/z 73: Often the base peak, this ion corresponds to the trimethylsilyl cation, [(CH₃)₃Si]⁺. researchgate.net

[M-105]⁺: A fragment corresponding to the loss of the methoxyphenylethyl side chain.

Isotopic labeling studies, for instance using deuterium-labeled reagents, can be monitored by MS to elucidate reaction pathways and fragmentation mechanisms.

| Ion Fragment | m/z (Mass-to-Charge Ratio) | Identity |

| M⁺ | 224 | Molecular Ion |

| [M-15]⁺ | 209 | [M - CH₃]⁺ |

| m/z 121 | 121 | [CH₃OC₆H₄CH₂]⁺ |

| m/z 73 | 73 | [(CH₃)₃Si]⁺ |

Chromatographic Techniques for Reaction Optimization and Purity Assessment

Chromatographic methods are essential for separating the components of a reaction mixture, allowing for both qualitative and quantitative analysis.

Gas Chromatography (GC) is the premier technique for the analysis of volatile and thermally stable compounds like 2-Methoxyphenylethyl trimethylsilyl ether. nih.gov It is instrumental in:

Reaction Optimization: By taking aliquots from a reaction mixture over time, GC can be used to monitor the consumption of the starting alcohol and the formation of the silyl ether product. This allows for the optimization of reaction conditions such as temperature, time, and catalyst loading.

Purity Assessment: After synthesis and purification, GC can determine the purity of the final product. The presence of impurities, such as unreacted starting materials or side products, would be indicated by additional peaks in the chromatogram.

For quantitative analysis, an internal standard is often added to the mixture, allowing for precise determination of the product yield. rsc.org

| GC Parameter | Typical Condition |

| Column | Non-polar capillary column (e.g., DB-5, HP-1) |

| Injection Temperature | 250 °C |

| Oven Program | Temperature gradient (e.g., 100 °C to 280 °C) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

X-ray Crystallography for Solid-State Structural Elucidation of Intermediates

While 2-Methoxyphenylethyl trimethylsilyl ether is likely a liquid or low-melting solid, precluding routine single-crystal X-ray analysis of the final product, X-ray crystallography is a vital technique in the broader field of silyl ether research. nih.gov Its primary power lies in the ability to determine the precise three-dimensional structure of crystalline solids. acs.org

In the context of silylation reactions, this technique has been crucial for elucidating the structure of stable reaction intermediates. libretexts.orgacs.org For example, the mechanisms of silyl ether formation and cleavage are proposed to involve hypervalent silicon species, such as pentacoordinate or hexacoordinate intermediates. libretexts.org The isolation and crystallographic characterization of stable analogues of these intermediates have provided strong physical evidence supporting these mechanistic proposals, offering invaluable insights into structure-reactivity correlations that cannot be obtained from solution-state studies alone. acs.orglibretexts.org

Future Research Directions and Emerging Paradigms in Trimethylsilyl Ether Chemistry

Innovations in Sustainable and Green Silyl (B83357) Ether Chemistry

The integration of green chemistry principles is a paramount goal in modern chemical synthesis, and the chemistry of silyl ethers is no exception. Research is actively focused on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency.

A significant area of innovation is the development of environmentally benign catalytic systems for silylation and desilylation. For instance, the use of inexpensive and abundant catalysts, such as sodium hydroxide (B78521), facilitates the cross-dehydrogenative coupling of alcohols and hydrosilanes, producing the desired silyl ether without generating stoichiometric salt byproducts. organic-chemistry.org Iron-catalyzed transfer hydrosilylation of alcohols using silyl formates represents another green approach, where the only byproducts are hydrogen and carbon dioxide gas. organic-chemistry.org Furthermore, microwave-assisted, solvent-free O-silylation procedures are being developed to reduce reaction times and eliminate the need for volatile organic solvents. mdpi.com

The concept of "green ethers" is also influencing the work-up and purification stages of syntheses involving silyl ethers. Solvents derived from biomass, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME), are being explored as more sustainable alternatives to traditional hazardous solvents for processes like peptide precipitation after cleavage from a resin. peptide.com

In the realm of materials, poly(silyl ether)s (PSEs) are emerging as a class of sustainable and degradable polymers. mdpi.comnih.gov A particularly green synthesis route for these materials is dehydrogenative cross-coupling, which forms the polymer backbone while releasing only hydrogen gas as a byproduct. mdpi.comnih.govnsf.gov These polymers are notable for their hydrolytic degradability, where the silyl ether bond can be cleaved under acidic or basic conditions, offering a pathway for chemical recycling and reducing persistent plastic waste. mdpi.comnsf.gov

Development of Highly Selective and Enantioselective Catalytic Systems

The synthesis of chiral molecules is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries. Consequently, the development of catalytic systems that can form silyl ethers with high stereocontrol is a major research focus.

Recent breakthroughs include the first organocatalytic enantioselective synthesis of Si-stereogenic silyl ethers. nih.govacs.org This method utilizes newly developed imidodiphosphorimidate (IDPi) catalysts in a desymmetrizing reaction of symmetrical bis(methallyl)silanes with phenols, yielding a variety of enantioenriched silyl ethers with high precision. nih.govacs.org Such compounds are valuable building blocks for advanced materials and medicinal chemistry. acs.org

Another innovative strategy involves the dynamic kinetic resolution of racemic alcohols. This approach cleverly merges two orthogonal catalytic cycles: a rapid transition-metal-catalyzed racemization of the alcohol and a highly enantioselective copper-hydride-catalyzed dehydrogenative coupling of the alcohol with a hydrosilane. dntb.gov.ua Using a bifunctional ruthenium pincer complex for the racemization step ensures that it does not interfere with the selective silylation, allowing for the conversion of a racemic mixture into a single, highly enantioenriched silyl ether product. dntb.gov.ua

Improvements in efficiency and catalyst loading are also being achieved. A counterintuitive strategy for the enantioselective mono-silylation of diols involves using a combination of a chiral Lewis basic catalyst and a structurally similar, but achiral, co-catalyst. nih.gov This dual-catalyst system significantly accelerates the reaction, allowing for lower catalyst loadings and shorter reaction times while maintaining high enantioselectivity. nih.gov

| Catalyst/System | Reaction Type | Key Features |

| Imidodiphosphorimidates (IDPi) | Organocatalytic asymmetric synthesis | Creates Si-stereogenic silyl ethers; proceeds via C-C bond forming desymmetrization. nih.govacs.org |

| Cu-H / Ru Pincer Complex | Dynamic kinetic resolution | Combines alcohol racemization and enantioselective silylation for high yields from racemic starting materials. dntb.gov.ua |

| Chiral/Achiral Lewis Bases | Enantioselective mono-silylation | Reduces catalyst loading and reaction times for silylating diols. nih.gov |

| β-amino alcohol-Ti(Oi-Pr)4 | Enantioselective cyanosilylation | Converts various aldehydes to cyanohydrin trimethylsilyl (B98337) ethers with high enantioselectivity. organic-chemistry.org |

| N-Heterocyclic Olefins (NHOs) | Dehydrogenative silylation | Act as efficient organocatalysts for the direct silylation of alcohols. organic-chemistry.org |

Exploration of Silyl Ethers in Novel Materials Science

Silyl ethers are proving to be exceptionally versatile functional groups for the design of advanced materials with tailored properties. Their unique combination of stability and controlled cleavability makes them ideal for creating degradable polymers, responsive materials, and functional thermosets.

Poly(silyl ether)s (PSEs) are at the forefront of this research area. These silicon-based polymers possess thermally stable backbones that can be readily hydrolyzed under mild acidic or basic conditions due to the cleavable Si-O-C linkage. mdpi.comnih.gov This inherent degradability is being exploited for a range of applications. For example, PSEs have been fashioned into degradable thermosets that maintain robust mechanical properties but can be chemically broken down into soluble and recyclable components, addressing the end-of-life problem for crosslinked polymers. mdpi.com

The applications of PSEs extend into the biomedical field. Their ease of synthesis with nontoxic byproducts and tunable hydrolytic degradation profiles make them promising candidates for drug delivery vehicles. mdpi.comnih.gov Researchers have designed bottlebrush polymers with degradable silyl ether segments in their backbones, which exhibit distinct long-term biodistribution and clearance profiles in vivo compared to their non-degradable counterparts, leading to lower accumulation in organs like the liver and spleen. mdpi.com

The silyl ether moiety is also being incorporated as a cleavable linker in more complex polymer architectures. For example, terpolymers have been synthesized containing a bifunctional silyl ether monomer that acts as a triggerable point of degradation. nsf.gov In one system, exposure to a specific chemical signal (thiol) initiates a cascade reaction that ultimately leads to the cleavage of the Si-O bonds throughout the polymer backbone, causing complete deconstruction of the material. nsf.gov This strategy expands the versatility of functional polymers and thermosets, opening doors for on-demand material disassembly. nsf.gov

Unconventional Reactivity and Transformations of Silyl Ethers

Beyond their traditional role as protecting groups, silyl ethers are being explored for novel and unconventional chemical transformations that expand their synthetic utility. Researchers are leveraging the unique electronic properties of the silyloxy group to influence reaction pathways and construct complex molecular architectures.

One emerging area is the radical chemistry of silyl enol ethers. While these compounds typically react as enolate equivalents, recent work has shown that they can be coaxed into alternative reaction manifolds. For example, an iron-catalyzed dicarbofunctionalization has been developed that allows for the formation of two new carbon-carbon bonds in a single step. nih.govrsc.org This process involves the generation of an α-silyloxy radical intermediate, which is then selectively cross-coupled, a transformation previously hampered by the radical's propensity for other rapid side reactions. rsc.org This method significantly expands the chemical space accessible from simple enol silyl ethers. nih.govrsc.org

The reactivity of silyl enol ethers can also be diverted through photoredox catalysis. Instead of the typical desilylation that occurs upon one-electron oxidation, a hybrid catalytic system can promote the deprotonation of the allylic position, generating a nucleophilic radical that can be trapped by electron-deficient alkenes. researchgate.net This strategy effectively transforms the silyl enol ether into a platform for allylic C-H alkylation. researchgate.net

Even the fundamental role of silyl ethers as protecting groups is being re-examined. Studies in carbohydrate chemistry have revealed that the strategic placement of bulky silyl ethers can dramatically alter the conformation of a sugar ring. nih.gov This conformational locking can lead to unusual reactivity, turning a typically "disarmed" (less reactive) glycosyl donor into a "superarmed" (highly reactive) one, thereby enabling selective glycosylations that would otherwise be difficult to achieve. nih.gov In other cases, the steric hindrance of multiple silyl groups can induce a complete flip in the molecule's conformation, leading to unexpected reaction outcomes. nih.gov

Other novel transformations include the direct conversion of silyl enol ethers into functionalized allenes through an elimination reaction mediated by a strong base, nih.gov and the silyl enol ether Prins cyclization, which provides a highly diastereoselective route to complex substituted tetrahydropyran-4-ones. acs.org

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 2-Methoxyphenylethyl trimethylsilyl ether to ensure high yield and purity?

- Methodological Answer : The synthesis typically involves silylation of 2-methoxyphenylethanol using trimethylsilyl chloride (TMSCl) in the presence of a base like imidazole or pyridine. Aprotic solvents (e.g., dichloromethane or tetrahydrofuran) are preferred to avoid hydrolysis. Reaction monitoring via thin-layer chromatography (TLC) or GC-MS is critical to confirm completion. Purification via silica gel chromatography with hexane/ethyl acetate gradients ensures removal of unreacted reagents. Yield optimization requires strict anhydrous conditions and stoichiometric control of TMSCl .

Q. Which analytical techniques are most effective for characterizing 2-Methoxyphenylethyl trimethylsilyl ether, and how should data interpretation be approached?

- Methodological Answer :

- NMR : H NMR will show distinct signals for the trimethylsilyl group (δ ~0.1–0.3 ppm, singlet) and methoxy protons (δ ~3.8 ppm). Aromatic protons from the 2-methoxyphenyl group appear as a multiplet (δ ~6.7–7.2 ppm).

- Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 224.1273 (CHOSi) .

- FT-IR : Peaks at ~1250 cm (Si-C stretching) and ~830 cm (Si-O-C bending) validate the silyl ether bond.

Q. What are the critical handling and storage considerations for 2-Methoxyphenylethyl trimethylsilyl ether to prevent degradation?

- Methodological Answer : Store under inert gas (argon/nitrogen) in airtight, amber glass containers at –20°C to minimize hydrolysis. Avoid exposure to moisture, acids, or bases. Conduct regular stability checks via NMR or GC-MS to detect degradation (e.g., formation of 2-methoxyphenylethanol or silanol byproducts). Use anhydrous solvents during handling .

Advanced Research Questions

Q. How can 2-Methoxyphenylethyl trimethylsilyl ether be utilized as a protecting group in multi-step organic syntheses, and what are the cleavage mechanisms under specific conditions?

- Methodological Answer : The trimethylsilyl (TMS) group protects hydroxyl or amine functionalities during reactions (e.g., Grignard or alkylation). Cleavage is achieved using fluoride sources (e.g., TBAF in THF) or acidic conditions (e.g., HCl in methanol). For selective deprotection in complex molecules, monitor reaction progress using LC-MS to avoid over-cleavage. Note that TMS ethers are stable under basic conditions but hydrolyze rapidly in acidic or aqueous media .

Q. What strategies resolve contradictions in reported reactivity of 2-Methoxyphenylethyl trimethylsilyl ether under varying catalytic environments?

- Methodological Answer : Contradictions often arise from solvent polarity, catalyst choice, or trace moisture. For example:

- In polar aprotic solvents (e.g., DMF), the TMS group may stabilize intermediates via silicon hyperconjugation, altering reaction pathways.

- Under catalytic hydrogenation, compare Pd/C vs. Raney Ni to assess hydrogenolysis risks.

- Use controlled experiments with deuterated solvents or isotopic labeling to trace reaction pathways and identify competing mechanisms .

Q. In asymmetric catalysis, how does the structural configuration of 2-Methoxyphenylethyl trimethylsilyl ether influence enantioselectivity in reactions such as Michael additions?

- Methodological Answer : The bulky TMS group creates steric hindrance, directing nucleophilic attack to specific positions. For example, in Jørgensen–Hayashi-type catalysis, TMS ethers on prolinol scaffolds enhance enantioselectivity by rigidifying the transition state. Computational modeling (DFT) can predict steric and electronic effects, while X-ray crystallography of intermediates validates spatial arrangements .

Q. What methodologies assess the stability of 2-Methoxyphenylethyl trimethylsilyl ether under different pH and temperature conditions, and how can degradation products be identified?

- Methodological Answer :

- Accelerated Stability Testing : Incubate samples at elevated temperatures (40–60°C) and varying pH (3–10). Monitor degradation via HPLC-MS.

- Degradation Pathways : Acidic conditions hydrolyze TMS ethers to alcohols; basic conditions may induce silyl migration. Use Si NMR to track silicon-containing byproducts.

- Quantitative Analysis : Employ calibration curves for 2-methoxyphenylethanol and siloxane derivatives to quantify degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.